N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H18N4O2 and its molecular weight is 310.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Derivatives
Research on the synthesis and characterization of heterocyclic derivatives related to N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine has shown promising developments. For instance, studies have demonstrated the synthesis of various pyrazole and pyrimidine derivatives through different synthetic pathways, showcasing their potential in scientific research applications. These compounds have been characterized using a range of techniques such as FT-IR, UV-visible spectroscopy, proton NMR, and X-ray crystallography, providing detailed insights into their structural and chemical properties (Titi et al., 2020).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of synthesized heterocyclic compounds have been a significant focus of research. Various studies have explored the biological activities of these compounds against different cancer cell lines and microbes, revealing their potential as pharmacophore sites for developing new therapeutic agents. For example, pyrimidine-linked pyrazole heterocyclics have been evaluated for their insecticidal and antibacterial potential, indicating their effectiveness in biological applications (Deohate & Palaspagar, 2020).
Novel Synthetic Approaches
Innovative synthetic approaches have been employed to create a variety of heterocyclic compounds, including those with pyrimidinone, pyrazolo, and naphthyridine skeletons. Microwave irradiation, for instance, has been utilized to accelerate the synthesis process, offering a more efficient and safer alternative for small-scale fast synthesis suitable for biomedical screening. This method highlights the advancements in synthetic chemistry aimed at producing compounds with potential biological and pharmacological applications (Han et al., 2009).
Antidepressant and Nootropic Agents
The exploration of heterocyclic compounds as potential antidepressant and nootropic agents has also been a subject of interest. Specific compounds have shown promising results in preclinical models for their antidepressant activity and cognitive-enhancing effects, suggesting their potential in treating CNS disorders. This research direction underscores the therapeutic possibilities of heterocyclic derivatives in addressing mental health conditions (Thomas et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been known to target the h+/k±atpase enzyme .
Mode of Action
The compound likely interacts with its target through hydrogen and ionic bonds . This interaction inhibits the conformational change of the H+/K±ATPase enzyme, preventing it from completing the hydrogen-potassium exchange . This results in an acid-suppressing effect .
Biochemical Pathways
The compound’s action on the H+/K±ATPase enzyme affects the hydrogen-potassium exchange process, a critical component of the gastric acid secretion pathway . By inhibiting this process, the compound reduces the production of gastric acid .
Result of Action
The primary result of the compound’s action is the suppression of gastric acid production . This can help in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD), where reducing stomach acidity is beneficial.
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-17(15-6-5-12-3-1-2-4-14(12)23-15)21-9-13(10-21)20-16-7-8-18-11-19-16/h1-4,7-8,11,13,15H,5-6,9-10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQWRTYDZQTQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)NC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.